molecular formula C14H17N3O B2634156 1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide CAS No. 1427910-66-4

1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide

Cat. No.: B2634156
CAS No.: 1427910-66-4
M. Wt: 243.31
InChI Key: JFGWNHVMJXJVEI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide , derived through systematic substitution rules. The parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen atom, with the carboxamide group (-C(=O)NH₂) positioned at the fourth carbon. The substituents include a prop-2-ynyl group (-CH₂-C≡CH) at the first nitrogen and a pyridin-2-yl group (a pyridine ring attached via its second carbon) at the amide nitrogen.

The molecular formula C₁₄H₁₇N₃O confirms the presence of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The SMILES notation C#CCN1CCC(CC1)C(=O)NC2=CC=CC=N2 delineates the connectivity: the alkyne (C≡C) connects to the piperidine nitrogen, while the pyridine ring attaches to the amide nitrogen. Systematic identification tools such as InChIKey (JFGWNHVMJXJVEI-UHFFFAOYSA-N ) and CAS registry numbers (e.g., 1427910-66-4 ) further validate its chemical identity.

Component Description
Parent structure Piperidine ring (C₅H₁₁N)
Substituent at N1 Prop-2-ynyl group (-CH₂-C≡CH)
Substituent at C4 Carboxamide group (-C(=O)NH-)
Amide substitution Pyridin-2-yl group (C₅H₄N)

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between its substituents. The piperidine ring adopts a chair conformation, minimizing torsional strain, while the propynyl group projects axially from the nitrogen atom. The pyridine ring, being planar, introduces rigidity to the amide linkage, favoring a trans configuration between the carbonyl oxygen and the pyridin-2-yl group.

Density functional theory (DFT) calculations predict bond lengths and angles consistent with hybridized orbitals:

  • The C≡C bond in the propynyl group measures approximately 1.20 Å , typical for sp-hybridized carbons.
  • The piperidine ring exhibits C-N bond lengths of 1.45–1.50 Å , aligning with sp³ hybridization.
  • The amide C=O bond length is 1.23 Å , characteristic of resonance-stabilized carbonyl groups.

Conformational flexibility arises from rotation around the N-C(amide) bond, though the pyridine ring’s planarity restricts free rotation. Nuclear magnetic resonance (NMR) studies of related piperidine carboxamides reveal dihedral angles of 120–150° between the piperidine and pyridine planes, suggesting moderate steric hindrance.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of enolizable hydrogens adjacent to the carbonyl group. However, the amide group can theoretically exhibit resonance between the carbonyl and amine forms:

$$
\text{O=C-NH-} \leftrightarrow \text{⁻O-C=NH-}
$$

Experimental data from infrared (IR) spectroscopy confirms the dominance of the carbonyl form, with a strong absorption band at 1650–1680 cm⁻¹ corresponding to the C=O stretch. No evidence of enol tautomers is observed, as the compound lacks α-hydrogens to the carbonyl group. Comparatively, analogs with substituents capable of keto-enol tautomerism, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, show distinct spectral shifts due to tautomeric equilibria.

Crystallographic Data and Unit Cell Parameters

Crystallographic data for this compound remains unreported in the literature. However, structural analogs provide insights into potential packing arrangements. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides crystallize in the monoclinic system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.5°. Hydrogen bonding between amide groups and aromatic π-π stacking interactions dominate the lattice structure.

For the title compound, predictive modeling suggests similar intermolecular interactions:

  • N-H···O=C hydrogen bonds between amide groups.
  • C≡C···π interactions between the alkyne and pyridine rings.
  • Van der Waals forces stabilizing the alkyne and piperidine moieties.

Properties

IUPAC Name

1-prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-9-17-10-6-12(7-11-17)14(18)16-13-5-3-4-8-15-13/h1,3-5,8,12H,6-7,9-11H2,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWNHVMJXJVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide involves several steps. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The reaction typically occurs in toluene with the promotion of C–C bond cleavage by I2 and TBHP, under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using agents such as phenylsilane, which promotes the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate.

    Substitution: Substitution reactions can occur at the piperidine ring, where different substituents can be introduced to modify the compound’s properties.

Common reagents and conditions used in these reactions include I2, TBHP, and phenylsilane, with the major products formed being various substituted piperidines and piperidinones .

Scientific Research Applications

Biological Activities

1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide exhibits a range of biological properties that are being explored for therapeutic applications:

1. Antimicrobial Activity:
Research indicates that derivatives of this compound have shown promising antimicrobial effects against various pathogens. Studies suggest that modifications to the piperidine ring can enhance activity against resistant strains.

2. Antiviral Properties:
Some studies have investigated its potential as an antiviral agent, particularly against RNA viruses. The mechanism likely involves interference with viral replication processes.

3. Antitumor Activity:
The compound's derivatives have been tested for antitumor efficacy in preclinical models, showing inhibition of cancer cell proliferation through various pathways, including apoptosis induction.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.
  • Antiviral Drugs: Formulation of antiviral therapies aimed at treating viral infections, particularly those caused by emerging viruses.
  • Cancer Treatment: Exploration as a lead compound in developing novel anticancer drugs, potentially in combination therapies.

Case Studies

Several case studies have highlighted the effectiveness of this compound in research settings:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics.

Case Study 2: Antitumor Activity
In vitro studies showed that modified derivatives reduced the viability of breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to the desired biological response. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide

  • Structure : Features a bulkier tosyl (p-toluenesulfonyl) group and tert-butyl substituent.
  • The tosyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the propargyl group in the target compound .
  • Molecular Weight : Higher (>400 g/mol) due to additional aromatic and sulfonyl groups, which may limit blood-brain barrier penetration compared to the simpler target compound .

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide

  • Structure : Substituted with a chloropyrimidine ring and methyl group.
  • However, the absence of a propargyl group reduces alkyne-mediated reactivity .

Compounds with Propargyl Modifications

N-Alkyl Terpyridine Pyrroles

  • Structure : Terpyridine-pyrrole hybrids synthesized via N-alkylation with propargyl bromide.
  • Key Differences : The terpyridine system provides extended π-conjugation, enabling metal coordination (e.g., in catalysis). However, the target compound’s pyridine-piperidine system lacks this versatility but offers a more compact structure for receptor binding .
  • Synthesis : Both the target compound and terpyridine derivatives utilize propargyl bromide for N-alkylation, suggesting shared synthetic pathways .

Substituted Pyridine Derivatives

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine

  • Structure : Contains dual phenyl and chloro substituents on a pyridine scaffold.
  • Key Differences : Higher molecular weight (466–545 g/mol) and melting points (268–287°C) due to aromatic substitution. The chlorine atom and phenyl groups enhance steric hindrance and π-π stacking but reduce solubility compared to the target compound .
  • Pharmacological Implications : Such derivatives are often explored as kinase inhibitors, whereas the target compound’s propargyl group may enable covalent binding or click chemistry applications .

Physicochemical and Pharmacological Comparisons

Property 1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide N-(2-(tert-Butyl)phenyl)-... Tosylpiperidine-4-carboxamide 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
Molecular Weight (g/mol) 202.69 >400 269.73
Solubility High (hydrochloride salt) Low (lipophilic substituents) Moderate (polar chloropyrimidine)
Key Functional Groups Propargyl, pyridin-2-yl Tosyl, tert-butyl Chloropyrimidine, methyl
Synthetic Route N-alkylation with propargyl bromide Multi-step functionalization Nucleophilic substitution

Biological Activity

1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide is a compound belonging to the piperidine derivative class, notable for its potential applications in medicinal chemistry and pharmacology. With the molecular formula C14H17N3O and a molecular weight of 243.31 g/mol, this compound has garnered interest due to its diverse biological activities, including antimicrobial and antiviral properties.

The synthesis of this compound typically involves the reaction of α-bromoketones with 2-aminopyridines. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are crucial for modifying its biological activity.

PropertyValue
Molecular FormulaC14H17N3O
Molecular Weight243.31 g/mol
IUPAC NameThis compound
CAS Number1427910-66-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to various receptors or enzymes, thereby modulating their activity. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Studies have shown that certain modifications to the piperidine structure can enhance activity against various bacterial strains.
  • Antiviral Properties : Preliminary investigations suggest that this compound may also possess antiviral capabilities, particularly against viral pathogens that affect human health.
  • Anticancer Potential : Similar piperidine derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound could be explored for its anticancer properties.

Case Studies

Several studies have evaluated the biological effects of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A study found that piperidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 6.25 µg/mL against Mycobacterium tuberculosis, indicating promising activity against resistant strains .
  • Anticancer Research : Another investigation highlighted that benzoylpiperidine derivatives showed IC50 values between 19.9 to 75.3 µM against breast cancer cell lines, demonstrating the potential for further optimization in drug development .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of piperidine derivatives with target enzymes, revealing how structural modifications can enhance efficacy .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

CompoundBiological ActivityIC50 (µM)
BenzoylpiperidineAntiproliferative19.9 - 75.3
PiperidinothiosemicarbazonesAntimicrobial0.5 - 4
Imidazole-containing compoundsVarious activities>10

Q & A

Q. What are the established synthetic routes for 1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a propargyl group to a piperidine-4-carboxamide scaffold. For example, a similar compound, 2-Amino-4-phenyl-6-(prop-2-ynyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, was synthesized via propargylation of a piperidone intermediate using propargyl bromide in THF with DIPEA as a base. Purification via flash column chromatography (gradient elution with ethyl acetate/hexane) yielded 45% of the target compound . Optimization can employ Design of Experiments (DoE) principles, such as varying temperature, solvent polarity, or catalyst loading, as demonstrated in flow-chemistry protocols for analogous heterocycles .
Key Synthetic Parameters
Starting Material: Piperidone derivatives
Reagents: Propargyl bromide, DIPEA
Solvent: THF
Purification: Flash chromatography (ethyl acetate/hexane)
Yield: 45% (reported in analogous synthesis)

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Post-synthesis characterization involves:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone. For example, 1^1H NMR of structurally related compounds resolves peaks for propargyl protons (~2.5 ppm) and piperidine ring protons (1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C14_{14}H16_{16}N3_3O at m/z 242.1294) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly for resolving stereochemistry .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural elucidation?

  • Methodological Answer :
  • Software Tools : Use SHELXL for small-molecule refinement, which handles high-resolution or twinned data. For ambiguous electron density, iterative refinement with restraints on bond distances/angles is critical .
  • Validation Metrics : Cross-check with the Crystallography Open Database (COD) entries for analogous piperidine-carboxamides (e.g., COD entry 2230670 for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) to validate unit cell parameters .
  • Data Reproducibility : Re-crystallize the compound in alternative solvents (e.g., DMSO vs. chloroform) to assess polymorphism .

Q. How does the compound interact with neurotransmitter receptors, and what in vitro assays are used to study this?

  • Methodological Answer : Piperidine derivatives often exhibit affinity for neurotransmitter receptors. For example, N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide shows binding to dopamine, serotonin, and norepinephrine receptors in radioligand displacement assays . Key methodologies include:
  • Receptor Binding Assays : Competitive binding with 3^3H-labeled ligands (e.g., 3^3H-spiperone for dopamine D2 receptors).
  • Functional Assays : Measurement of cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors .
  • Selectivity Profiling : Use receptor panels (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target interactions .

Q. How can synthetic by-products be identified and minimized during preparation?

  • Methodological Answer :
  • Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress. For example, impurities in pyridine-carboxamide derivatives are resolved at 254 nm .
  • By-Product Mitigation : Adjust stoichiometry (e.g., limit propargyl bromide excess to <1.2 equivalents) to reduce alkylation side products.
  • Process Optimization : Continuous-flow reactors (CFRs) enhance reproducibility and reduce side reactions via precise temperature/residence time control, as shown in diphenyldiazomethane syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting yield reports in synthetic protocols for this compound?

  • Methodological Answer :
  • Root-Cause Investigation : Compare reaction conditions (e.g., inert atmosphere vs. aerobic) and purification methods. For instance, column chromatography vs. recrystallization may explain yield variations (45% vs. 30%) .
  • Replication Studies : Reproduce protocols using identical reagents (e.g., anhydrous THF vs. technical grade) to isolate variables.
  • Statistical Analysis : Apply ANOVA to assess the impact of factors like temperature or catalyst type on yield .

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